![molecular formula C10H9BrN2O B13686091 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole is a heterocyclic compound that features a unique structure combining an oxazine ring fused with an indazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole typically involves the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide. This reaction yields 2,3-dihydro-[1,4]-oxazino[2,3,4-ij]quinolinium bromide, which can then be treated with aqueous sodium hydroxide to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazinoindazole compounds.
科学研究应用
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or coatings.
作用机制
The mechanism of action of 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
相似化合物的比较
Similar Compounds
2,3-Dihydro-[1,4]oxazino[2,3,4-ij]quinoline: Shares a similar oxazine-indazole structure but lacks the bromine and methyl groups.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit similar biological activities.
Uniqueness
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole is unique due to the presence of the bromine and methyl groups, which can influence its reactivity and interactions with biological targets. These modifications can enhance its potential as a pharmaceutical agent or a material with specific properties.
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
6-bromo-10-methyl-9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C10H9BrN2O/c1-6-5-13-10-7(4-12-13)2-8(11)3-9(10)14-6/h2-4,6H,5H2,1H3 |
InChI 键 |
IQBUWZBINQRRDC-UHFFFAOYSA-N |
规范 SMILES |
CC1CN2C3=C(C=C(C=C3O1)Br)C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


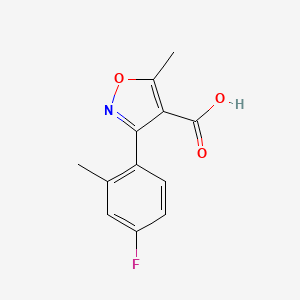
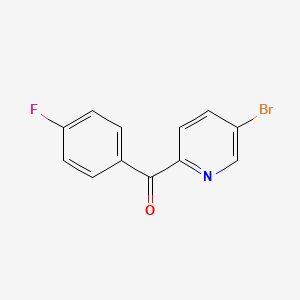
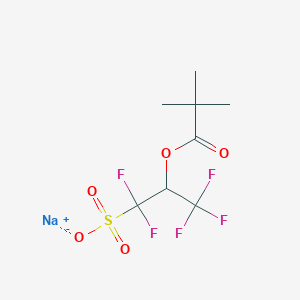




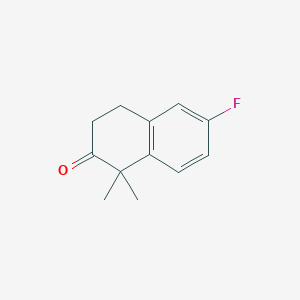
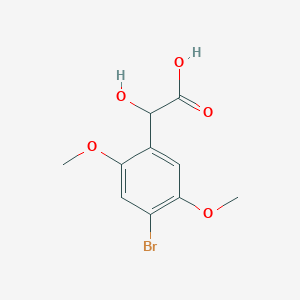
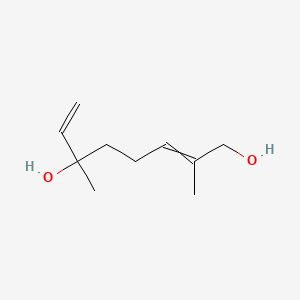

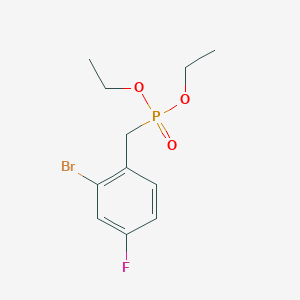
![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
![Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)
